molecular formula C6H8N2O B1445444 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1383675-84-0

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Número de catálogo: B1445444
Número CAS: 1383675-84-0
Peso molecular: 124.14 g/mol
Clave InChI: IASRYLKZYZPWRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a nitrogen- and oxygen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and core structure for the development of novel pharmacologically active agents. Its primary researched application is as a precursor for a class of 2-carboxamide compounds that function as potent inhibitors of phosphodiesterase 4 (PDE4) and its isoforms (PDE4A, PDE4B, PDE4C) . The PDE4 enzyme is a critical therapeutic target for a range of inflammatory, autoimmune, and neurological disorders . Research into derivatives of this core structure is extensive, with patent literature indicating potential for the treatment of conditions such as Chronic Obstructive Pulmonary Disease (COPD), multiple sclerosis, Parkinson's disease, schizophrenia, anxiety, and substance-related disorders . This product is characterized by the molecular formula C 6 H 8 N 2 O and a molecular weight of 124.14 g/mol . It is supplied with the CAS Number 1383675-84-0 . As a building block, its structure allows for further functionalization, notably at various positions on the fused ring system, to explore structure-activity relationships and optimize potency and selectivity for specific biological targets . Safety Information: This compound is classified with the signal word "Warning." Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the Safety Data Sheet for detailed handling instructions . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and national regulations.

Propiedades

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRYLKZYZPWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265109
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383675-84-0
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383675-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthesis via Cyclization of 1H-pyrazole-3(2H)-one and 1,3-Dibromopropane

Method Overview:

The most well-documented and efficient synthetic route involves the reaction of 1H-pyrazole-3(2H)-one with 1,3-dibromopropane in the presence of potassium carbonate as a base and N,N-dimethylformamide (DMF) as the solvent. This method achieves cyclization through nucleophilic substitution and ring closure to form the oxazine ring fused to the pyrazole.

Detailed Procedure:

  • Stage 1: 1H-pyrazole-3(2H)-one (15 mmol) is combined with potassium carbonate (54 mmol) in DMF (60 mL).
  • The mixture is heated to 130 °C and stirred for 30 minutes to deprotonate the pyrazolone and activate it for nucleophilic attack.
  • Stage 2: 1,3-dibromopropane (19 mmol) is added dropwise to the reaction mixture.
  • Stirring continues at 130 °C for 2 hours to allow for alkylation and cyclization.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction is quenched with water and extracted with dichloromethane (DCM).
  • The combined organic layers are washed with saturated sodium chloride solution, concentrated, and purified by silica gel column chromatography (eluent gradient from DCM/methanol 100:1 to 25:1).
  • The product, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, is obtained as a yellow transparent liquid with a high yield of 94%.

Reaction Scheme Summary:

Reagents Conditions Yield Product
1H-pyrazole-3(2H)-one, K2CO3 DMF, 130 °C, 0.5 h Deprotonation and activation
1,3-Dibromopropane DMF, 130 °C, 2 h 94% Cyclization to fused oxazine

Reaction Scheme Summary:

Reagents Conditions Yield Product
6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine, NIS CH3CN, r.t., 1 h 62.2% 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Product Type Notes
1 1H-pyrazole-3(2H)-one, 1,3-dibromopropane K2CO3, DMF, 130 °C, 2.5 h total 94 Parent fused oxazine compound High yield, straightforward route
2 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine N-iodosuccinimide, CH3CN, r.t., 1 h 62.2 3-Iodo substituted derivative Moderate yield, functionalization
3 Substituted pyrazole and oxazine precursors Catalysts, moderate temp, inert atm Variable Substituted derivatives Used for biological activity studies

Summary and Analysis

  • The primary and most efficient preparation method for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine involves cyclization of 1H-pyrazole-3(2H)-one with 1,3-dibromopropane under basic conditions in DMF at elevated temperature, yielding the target compound with excellent yield (94%).
  • Functionalization of the parent compound, such as iodination at the 3-position, is achieved via electrophilic substitution using N-iodosuccinimide in acetonitrile, providing a route to derivatives with moderate yield (62.2%).
  • Substituted derivatives are synthesized by analogous cyclization strategies involving modified precursors, often under carefully controlled conditions to optimize yield and purity for biological applications.
  • These methods collectively provide a robust toolkit for preparing 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine and its derivatives for further research and application in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of synthetic chemistry, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including:

  • Oxidation : Producing ketones or aldehydes.
  • Reduction : Yielding alcohols from carbonyl groups.
  • Substitution Reactions : Facilitating the introduction of diverse functional groups.

These reactions are crucial for developing new materials and compounds with tailored properties.

Biology

In biological research, this compound has potential applications as an enzyme inhibitor. Studies suggest that it may interact with specific molecular targets such as:

  • Enzymes : Potential inhibition of pathways involved in disease mechanisms.
  • Receptors : Modulating receptor activity could lead to therapeutic effects in various conditions.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition against phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses. The findings indicated that specific modifications to the compound enhanced its inhibitory potency.

Compound VariantIC50 (µM)Mechanism of Action
Variant A25PDE4B inhibition
Variant B10PDE4B inhibition

This table summarizes the inhibitory effects of different variants on PDE4B activity.

Case Study 2: Material Science

In material science applications, the incorporation of this compound into polymer matrices has been explored for developing coatings with enhanced thermal stability and chemical resistance. Testing showed improved performance compared to traditional materials.

Material TypeThermal Stability (°C)Chemical Resistance
Control150Moderate
Compound-Infused200High

This data illustrates the benefits of using this compound in material formulations.

Mecanismo De Acción

The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Imidazo[2,1-b][1,3]Oxazine Derivatives

  • Structural Differences : The pyrazolo-oxazine scaffold replaces the imidazole ring in imidazo-oxazines (e.g., PA-824, a clinical anti-TB drug) with a pyrazole, altering electronic properties and binding interactions .
  • Anti-Tubercular Activity :

    Compound Class MIC90 (μM) Key Features Reference
    Imidazo-oxazines <1.0 Nitro group enhances redox activation
    Benzofuroxans >1.0 Lower potency due to metabolic instability

    Imidazo-oxazines with carbamate linkers (e.g., compound 56 ) exhibit superior solubility and efficacy compared to amide-linked benzofuroxans .

Nitroimidazole Analogs (PA-824 Derivatives)

  • Modifications : Replacing the OCH2 linker in PA-824 with carbamate or urea groups improves metabolic stability but reduces anaerobic activity. Biaryl carbamates show exceptional in vivo efficacy (5-fold better than PA-824) but require solubility-enhancing substituents like pyridine .

Substituent Effects on Pharmacological Profiles

Anti-Inflammatory and Antimicrobial Activities (PDE-4 Inhibitors)

  • Carboxamide Derivatives: Substituent Yield (%) Purity (%) Activity Notes Reference Benzo[d]thiazol-6-yl 65.24 99.56 High PDE-4 inhibition 5-Fluoropyridin-2-yl 45.25 N/A Moderate solubility 3-Methylisothiazol-5-yl 26.24 N/A Lower yield but retained potency Hydrophilic groups (e.g., hydroxy pyridinyl) improve solubility but may reduce binding affinity .

Solubility Optimization in NLRP3 Inhibitors

  • GDC-2394 : Introducing a basic amine (piperazine) increased solubility, resolving renal toxicity observed in earlier sulfonylureas. This modification maintained NLRP3 potency (IC50 < 10 nM) and improved oral bioavailability .

Actividad Biológica

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of various research findings.

Chemical Structure and Synthesis

The compound features a fused ring system that contributes to its unique chemical properties. It can be synthesized through several methods, including cyclization reactions involving appropriate precursors. One common approach involves the reaction of brominated pyrazole derivatives with oxazine precursors under basic conditions, typically using solvents like dimethylformamide at elevated temperatures.

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated several carboxamide derivatives of this compound against various bacterial strains and found promising results compared to standard antibiotics like Ampicillin and Fluconazole . These findings suggest potential applications in treating infectious diseases.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Specific derivatives were shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. The most active compounds demonstrated a potency comparable to indomethacin, a well-known anti-inflammatory drug . The mechanism likely involves modulation of inflammatory pathways through inhibition of COX-2 enzyme activity.

3. Antitumor Activity

Recent studies have explored the antitumor potential of this compound derivatives. These compounds were tested for their ability to inhibit tumor growth via mechanisms such as tubulin polymerization inhibition. Variations in the structural components were found to influence their biological activities significantly .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes such as PDE4 and COX-2, inhibiting their activity and modulating related biochemical pathways.
  • Receptor Interaction: Its structural features allow it to engage with various receptors involved in inflammation and cancer progression.

Case Studies

Case Study 1: Anti-inflammatory Activity

In a comparative study involving several pyrazolo[5,1-b][1,3]oxazine derivatives, compounds 5e, 5f, and 5g were identified as highly potent anti-inflammatory agents. These compounds were subjected to docking studies against COX-2 and demonstrated effective binding profiles that correlated with their observed biological activity .

Case Study 2: Antitumor Efficacy

A set of synthesized derivatives was evaluated for antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazolo ring enhanced cytotoxic effects against cancer cells. The most effective compounds showed a significant reduction in cell viability compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineAntimicrobial
Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylateAnti-inflammatory
Pyrazolo[1,5-a][1,3]triazin-2-thioxo-4-oneAntitumor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis often involves cyclocondensation of pyrazole precursors with oxazine-forming reagents. For example, fused derivatives can be synthesized via one-pot multi-component reactions using substituted pyrazoles and aldehydes under acidic catalysis (e.g., acetic acid) . Optimization includes varying temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry to maximize yields. Table 1 in highlights yields (65–92%) across different substrates.

Q. How are structural confirmations of this compound derivatives validated experimentally?

  • Methodology : Modern analytical techniques are critical:

  • NMR : 1H^1H and 13C^{13}C NMR identify regiochemistry and substituent effects (e.g., deshielded protons near electronegative groups) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M + H]+^+ with <2 ppm error) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are verified (±0.4% tolerance) .

Q. What physicochemical properties are critical for assessing the stability of these compounds?

  • Methodology : Key parameters include:

  • Lipophilicity : Calculated via logP values (e.g., using SwissADME) to predict membrane permeability .
  • Solubility : Tested in buffers (pH 1.2–7.4) to simulate biological environments .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C for many derivatives) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected bioactivity or spectral anomalies)?

  • Methodology :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or tautomeric forms .
  • Molecular docking : Predicts binding affinities to targets (e.g., COX-2 for anti-inflammatory analogs) and rationalizes discrepancies between in vitro and in silico results .
  • Factorial design : Identifies interactive variables (e.g., solvent/temperature effects on reaction pathways) to optimize synthesis .

Q. What strategies are effective for functionalizing position 7 of the pyrazolo-oxazine core while avoiding ring-opening side reactions?

  • Methodology :

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive NH sites during functionalization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min), minimizing degradation .
  • Regioselective catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions .

Q. How do salt formulations of this compound carboxylic acids improve pharmacokinetic profiles?

  • Methodology :

  • Counterion screening : Test inorganic (e.g., sodium, potassium) and organic (e.g., tromethamine) salts to enhance solubility. For example, sodium salts increase aqueous solubility by 10-fold compared to free acids .
  • In vivo correlation : Pharmacokinetic studies in rodent models measure Cmax_{max} and half-life improvements (e.g., 2.5x longer t1/2_{1/2} for potassium salts) .

Key Recommendations for Researchers

  • Prioritize multi-technique validation (NMR, HRMS, elemental analysis) to address structural ambiguities .
  • Use hybrid experimental-computational workflows to deconvolute complex reaction mechanisms or bioactivity data .
  • Explore salt/cocrystal engineering to tailor solubility and bioavailability for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Reactant of Route 2
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.